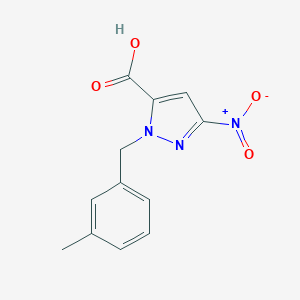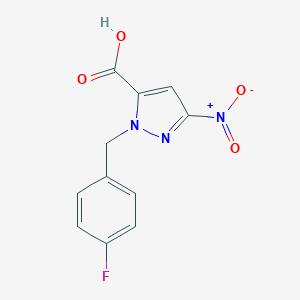![molecular formula C24H25FN2O2 B448123 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 312621-30-0](/img/structure/B448123.png)
11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse pharmacological activities, including anxiolytic, antidepressive, and antiepileptic properties. The specific structure of this compound, featuring a fluorophenyl group and a propionyl substituent, suggests potential unique biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The core dibenzo[b,e][1,4]diazepine structure can be synthesized via a multi-component reaction involving o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the intermediate product.
Propionylation: The propionyl group is typically introduced via an acylation reaction using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propionyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. Its fluorophenyl group is particularly interesting for enhancing binding affinity and selectivity in biological systems.
Medicine
In medicine, derivatives of dibenzo[b,e][1,4]diazepines are known for their therapeutic effects. This compound could be explored for its potential as an anxiolytic, antidepressive, or antiepileptic agent, given its structural similarities to other active compounds in this class.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties. Its synthesis and functionalization could lead to the discovery of new applications in various fields.
Mecanismo De Acción
The mechanism of action of 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interaction with central nervous system receptors, similar to other benzodiazepines. It may act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. The fluorophenyl group may enhance binding affinity and selectivity, while the propionyl group could influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: An imidazobenzodiazepine used as a sedative and anesthetic.
Alprazolam: A triazolobenzodiazepine used for anxiety and panic disorders.
Uniqueness
Compared to these compounds, 11-(2-fluorophenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a unique combination of a fluorophenyl group and a propionyl substituent. This structural uniqueness may confer distinct pharmacological properties, such as improved binding affinity, selectivity, and metabolic stability, making it a promising candidate for further research and development.
Propiedades
Número CAS |
312621-30-0 |
|---|---|
Fórmula molecular |
C24H25FN2O2 |
Peso molecular |
392.5g/mol |
Nombre IUPAC |
6-(2-fluorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H25FN2O2/c1-4-21(29)27-19-12-8-7-11-17(19)26-18-13-24(2,3)14-20(28)22(18)23(27)15-9-5-6-10-16(15)25/h5-12,23,26H,4,13-14H2,1-3H3 |
Clave InChI |
GXKJKWBMCPABQI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4F |
SMILES canónico |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid](/img/structure/B448040.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448043.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448044.png)
![7-bromo-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B448045.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448047.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448050.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448052.png)
![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448054.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448055.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448059.png)

![4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde](/img/structure/B448062.png)
